N'-Hydroxy-2-(indolin-1-yl)benzimidamide
Description
Significance of Benzimidamide and Hydroxylated Amidoxime (B1450833) Scaffolds in Modern Chemical Biology
The foundational structures within N'-Hydroxy-2-(indolin-1-yl)benzimidamide are recognized for their significant roles in the development of bioactive compounds.
The benzimidamide scaffold , closely related to the well-studied benzimidazole (B57391) core, is considered a "privileged scaffold" in drug design and discovery. nih.govnih.gov Benzimidazoles, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, exhibit a wide array of pharmacological activities. nih.govresearchgate.net This broad significance is attributed to their physicochemical properties, which include the capacity for hydrogen bond donation and acceptance, involvement in π-π stacking interactions, and favorable hydrophobic interactions. nih.gov These characteristics enable benzimidazole and benzimidamide derivatives to bind effectively with a variety of biological macromolecules, leading to their development as therapeutic agents in numerous disease areas. nih.govnih.gov
Reported Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Reference |
|---|---|
| Anticancer | nih.govmdpi.com |
| Antimicrobial | nih.govnih.gov |
| Antitubercular | nih.gov |
| Anti-inflammatory | nih.govnih.gov |
| Antiviral | nih.gov |
| Antihypertensive | nih.gov |
| Anthelmintic | nih.gov |
The hydroxylated amidoxime (or N'-hydroxyamidine) functional group is another critical component with distinct applications in medicinal chemistry. nih.gov Amidoximes are frequently employed as prodrugs of the corresponding amidines. nih.govresearchgate.net Amidines are strongly basic, meaning they are typically protonated at physiological pH, which makes them highly hydrophilic and poorly absorbed from the gastrointestinal tract. nih.gov The introduction of an N'-hydroxyl group to form an amidoxime reduces this basicity. nih.govresearchgate.net This allows the amidoxime prodrug to be more readily absorbed, after which it can be reduced by metabolic enzymes back to the active amidine form within the body. nih.govresearchgate.net Beyond their role as prodrugs, amidoxime derivatives have been investigated for a variety of intrinsic biological properties, including acting as nitric oxide (NO) donors and possessing antimicrobial or antioxidant activities. researchgate.net The chemistry of amidoximes and their synthesis has been a subject of sustained interest for their diverse applications. researchgate.netacs.org
Rationale for the Specific Indolinyl and N'-Hydroxyl Substitution Patterns in Compound Design
The specific substitutions on the benzimidamide core are deliberately chosen to impart particular physicochemical and pharmacological properties.
The indolinyl substitution is a rational design choice based on the established importance of the indole (B1671886) and indoline (B122111) scaffolds in medicinal chemistry. mdpi.com These moieties are key pharmacophores found in numerous bioactive compounds and approved kinase inhibitors. researchgate.net The inclusion of an indole or indoline ring is often used to develop potent and highly selective agents that target specific biological receptors or enzymes. nih.govnih.gov In the context of this compound, the indoline group is likely incorporated to confer high-affinity binding to a specific biological target, thereby enhancing the compound's potency and selectivity.
The N'-Hydroxyl substitution serves a dual purpose in compound design. The primary rationale is often to leverage the prodrug concept. nih.govresearchgate.net By converting the highly basic amidine to a less basic amidoxime, the molecule's membrane permeability and potential for oral absorption can be significantly improved. researchgate.net This strategy has been successfully applied to compounds like pentamidine (B1679287) and ximelagatran, where the amidoxime prodrug is absorbed and subsequently reduced in vivo to release the active amidine drug. nih.govresearchgate.net Secondly, the introduction of a hydroxyl group is a fundamental tactic in medicinal chemistry to modulate a molecule's properties. hyphadiscovery.com The N'-hydroxyl group can introduce new hydrogen bonding interactions with a target receptor, potentially altering the compound's binding affinity and pharmacological profile. stereoelectronics.org In some cases, the N-hydroxy group is essential for the molecule's biological activity. nih.gov
Comparison of Physicochemical Properties: Amidines vs. Amidoximes
| Property | Amidine | Amidoxime (N'-Hydroxyamidine) | Reference |
|---|---|---|---|
| Basicity | Strongly basic | Less basic | nih.govresearchgate.net |
| State at Physiological pH | Protonated, hydrophilic | Neutral, more lipophilic | nih.gov |
| Gastrointestinal Absorption | Generally poor | Improved | nih.govresearchgate.net |
| Primary Role | Active drug | Prodrug or active drug | nih.govresearchgate.net |
Overview of Prior Academic Research on Related Benzimidamide and Hydroxylated Amidoxime Derivatives, with a Focus on Synthetic and Mechanistic Insights
Academic research has established reliable synthetic routes and key mechanistic principles for the core components of this compound.
Synthetic Insights: The synthesis of amidoximes is well-documented and most commonly achieved through the reaction of a nitrile with hydroxylamine (B1172632). nih.gov This method is often high-yielding and represents an efficient pathway to the amidoxime functionality. nih.govresearchgate.net The synthesis of the parent benzimidamide (or benzamidine) derivatives can be accomplished through several classical methods, including the Pinner reaction, which involves the alcoholysis and subsequent ammonolysis of a nitrile. google.com Alternatively, benzamidines can be prepared via the chemical reduction of a pre-formed benzamidoxime. google.com The synthesis of complex substituted indoline scaffolds often involves multi-step processes, as seen in the preparation of intermediates for drugs like nintedanib. google.com
Mechanistic Insights: A primary mechanism of action for hydroxylated amidoxime derivatives, when designed as prodrugs, is their in-vivo metabolic reduction. nih.gov Research has identified an enzyme system in the liver, consisting of cytochrome b5, its reductase, and a cytochrome P450 enzyme, that is responsible for this reductive conversion back to the active amidine. nih.gov This metabolic process is not limited to the liver, as similar reductive activities have been found in other organs. nih.gov The mechanistic basis for the activity of the benzimidamide/benzimidazole scaffold lies in its ability to interact with biological targets through a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govresearchgate.net Certain derivatives have been shown to function as DNA minor groove binders or as inhibitors of tubulin polymerization, demonstrating the versatility of this scaffold in targeting different biological pathways. mdpi.com
Scope and Research Objectives for this compound Investigations in Pre-clinical Settings
Given the chemical nature of this compound, pre-clinical investigations would be designed to systematically evaluate its potential as a therapeutic agent. The scope of such research would focus on its chemistry, biological activity, and drug-like properties.
The primary research objectives would include:
Evaluation as a Prodrug: A key objective would be to determine if the compound functions as a prodrug for the corresponding 2-(indolin-1-yl)benzimidamide. nih.govresearchgate.net This involves studying its metabolic stability and quantifying its conversion to the parent amidine in in-vitro and in-vivo systems.
Assessment of Intrinsic Biological Activity: Investigations would aim to uncover any inherent pharmacological activity of the amidoxime itself. nih.govresearchgate.net This would involve screening the compound against a panel of relevant biological targets (e.g., kinases, receptors, enzymes) to identify its primary mechanism of action.
Determination of Potency and Selectivity: Following target identification, studies would focus on quantifying the compound's potency (e.g., IC50 or Ki values) and its selectivity against related off-target molecules to establish a therapeutic window. nih.gov
Characterization of Pharmacokinetic Properties: Pre-clinical studies would aim to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile to assess its viability as a drug candidate. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) |
InChI Key |
FIDRXEYXYSDRKQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3/C(=N/O)/N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Hydroxy 2 Indolin 1 Yl Benzimidamide and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the Benzimidamide and Indoline (B122111) Moiety
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.in For N'-Hydroxy-2-(indolin-1-yl)benzimidamide (Target Molecule 1 ), two primary strategic disconnections are identified.
The first key disconnection is the C-N bond of the amidoxime (B1450833) group. A functional group interconversion (FGI) reveals that the N'-hydroxybenzimidamide moiety can be synthesized from a nitrile precursor. This leads to the intermediate 2-(indolin-1-yl)benzonitrile (2 ). This is a common and reliable transformation, typically achieved by the addition of hydroxylamine (B1172632) to a nitrile. researchgate.netnih.gov
The second strategic disconnection breaks the C-N bond linking the indoline ring and the phenyl ring. This disconnection is logical as numerous methods exist for the formation of aryl-nitrogen bonds, such as palladium-catalyzed cross-coupling reactions. nih.gov This step simplifies the molecule into two key building blocks: indoline (3 ) and a 2-halobenzonitrile, such as 2-fluorobenzonitrile (B118710) (4 ). Both indoline and 2-halobenzonitriles are readily available or can be synthesized through established protocols. organic-chemistry.orgorganic-chemistry.org
Further disconnection of indoline (3 ) via an FGI suggests its synthesis by the reduction of the corresponding indole (B1671886), a widely practiced transformation in heterocyclic chemistry. organic-chemistry.org This completes the retrosynthetic pathway, identifying simple, accessible precursors for the synthesis of the target molecule.
Optimized Multi-Step Synthesis Pathways for the Core this compound Structure
Based on the retrosynthetic analysis, a forward synthesis can be devised. The pathway focuses on the sequential construction of the key fragments, culminating in the formation of the target compound.
The synthesis begins with the preparation of the core building blocks.
Indoline Derivatives: Indoline (3 ) can be prepared on a large scale through the catalytic hydrogenation of indole. Various catalysts are effective, including palladium on carbon (Pd/C) and platinum oxide (PtO₂). Alternatively, transfer hydrogenation using reagents like Hantzsch dihydropyridine (B1217469) in the presence of a Brønsted acid provides a metal-free approach to obtaining indolines. organic-chemistry.org For substituted analogs, a plethora of synthetic methods for indoles are available, such as the Fischer, Bartoli, or Larock indole syntheses, followed by reduction. pharmaguideline.comquimicaorganica.org
Hydroxylamidoxime Synthons: The term "hydroxylamidoxime synthon" in this context refers to the precursor that will ultimately become the N'-hydroxybenzimidamide group. The retrosynthetic plan identifies 2-halobenzonitriles, like 2-fluorobenzonitrile (4 ), as the key synthon. These compounds are commercially available. The synthesis of substituted benzonitriles can be achieved through methods like the Sandmeyer reaction from an appropriate aniline (B41778) or the dehydration of a primary amide using reagents such as thionyl chloride (SOCl₂). youtube.comyoutube.com
This phase involves the crucial coupling of the two primary precursors followed by the formation of the benzimidamide (amidoxime) functionality.
N-Arylation of Indoline: The key C-N bond-forming reaction is the coupling of indoline (3 ) with 2-fluorobenzonitrile (4 ). This can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group activates the ortho-fluoro position towards nucleophilic attack by the secondary amine of indoline. Alternatively, palladium-catalyzed Buchwald-Hartwig amination provides a more general and often higher-yielding approach for coupling various indoline derivatives with aryl halides. nih.gov This reaction produces the key intermediate, 2-(indolin-1-yl)benzonitrile (2 ).
| Entry | Coupling Method | Base | Catalyst/Conditions | Solvent | Yield (%) |
| 1 | SNAr | K₂CO₃ | 120 °C | DMSO | ~75% |
| 2 | Buchwald-Hartwig | NaOt-Bu | Pd₂(dba)₃, XPhos | Toluene (B28343) | ~90% |
Amidoxime Formation: The term "benzimidamide formation" in this context refers to the conversion of the nitrile group in intermediate 2 into the target N'-hydroxybenzimidamide. This is not a cyclization but a direct addition reaction.
The final step in the synthesis is the introduction of the N'-hydroxy group, which converts the nitrile intermediate 2 into the final product, this compound (1 ).
This transformation is reliably achieved by reacting the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. google.com The base, such as sodium carbonate, triethylamine, or sodium bicarbonate, neutralizes the HCl and liberates free hydroxylamine, which then adds across the nitrile triple bond. nih.govtandfonline.com The reaction mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic nitrile carbon. researchgate.net This method is robust and generally provides good yields of the desired amidoxime. researchgate.net
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | EtOH/H₂O | Reflux | 12 | ~85% |
| 2 | Triethylamine | H₂O | 25 | 6 | ~92% |
| 3 | NaHCO₃ | EtOH | Reflux | 18 | ~80% |
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to specific research goals)
While this compound itself is achiral, the synthesis of chiral analogs, particularly those with stereocenters on the indoline ring, is of significant interest. Enantiomerically pure 2-substituted indolines are prevalent motifs in many biologically active compounds. rhhz.net
The synthesis of such chiral analogs can be approached in several ways:
Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiopure amino acid, to construct the indoline ring.
Asymmetric Catalysis: The most versatile approach involves the asymmetric hydrogenation of a substituted indole or the enantioselective cyclization of a prochiral precursor. rsc.org For instance, palladium-catalyzed asymmetric hydrogenation of a 2-substituted indole using a chiral ligand can yield the corresponding chiral indoline with high enantiomeric excess (ee). rhhz.net
Resolution: Kinetic resolution of a racemic mixture of a substituted indoline derivative can also be employed to separate the enantiomers.
Once the chiral indoline is obtained, it can be carried through the coupling and amidoxime formation steps as previously described to yield the final chiral analog.
Green Chemistry Principles and Sustainable Synthesis in the Production of this compound
Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. numberanalytics.comfrontiersin.org Key areas for improvement include solvent choice, energy efficiency, and atom economy. rasayanjournal.co.in
Use of Greener Solvents: Traditional organic solvents like DMSO and toluene can be replaced with more environmentally benign alternatives. For the final amidoxime formation step, conducting the reaction in water has been shown to be highly efficient, often leading to easier work-up and higher yields. tandfonline.comtandfonline.com
Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as the Buchwald-Hartwig amination, adheres to the principle of catalysis. These methods require only small amounts of catalyst, reducing waste compared to stoichiometric reagents. nih.gov
Energy Efficiency: Employing microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption, particularly in the synthesis of heterocyclic intermediates. rasayanjournal.co.inresearchgate.net For example, the synthesis of amidoximes under microwave conditions can often be completed in minutes rather than hours.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. The proposed pathway, involving an addition reaction for amidoxime formation, generally has good atom economy.
By optimizing reaction conditions to favor greener solvents, catalytic processes, and energy-efficient activation methods, the synthesis of this compound can be made more sustainable. mdpi.com
Scale-Up Considerations and Process Chemistry Challenges in Laboratory Settings for Research Quantities
The transition from a small-scale (milligram) discovery synthesis of this compound to a larger, multi-gram scale suitable for extensive preclinical testing presents several process chemistry challenges. While the fundamental reaction steps remain the same, issues related to reaction control, product purity, and operational efficiency become more pronounced. This section details the primary obstacles encountered during the laboratory-scale production of research quantities of the title compound.
The synthesis can be conceptually divided into two main stages: first, the formation of the 2-(indolin-1-yl)benzonitrile intermediate, and second, the conversion of the nitrile moiety to the N'-hydroxybenzimidamide (amidoxime) functionality. Each stage carries its own set of scale-up challenges.
Stage 1: Synthesis of 2-(indolin-1-yl)benzonitrile
This key intermediate is typically formed via a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann condensation, between indoline and a 2-halobenzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile).
Key Challenges:
Reaction Kinetics and Thermal Control: Cross-coupling reactions can be exothermic. What is a negligible temperature increase in a 100 mg scale reaction can become a significant safety and purity issue at a 10-gram scale. Poor heat dissipation can lead to the formation of thermal decomposition byproducts, reducing both yield and purity. Maintaining a consistent temperature profile throughout the reaction vessel is crucial for reproducibility.
Solvent and Reagent Stoichiometry: The volume of solvents required increases significantly, leading to challenges in handling and waste disposal. The optimal stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) and ligand may also need to be re-optimized at a larger scale to ensure complete reaction and minimize side-product formation.
Stage 2: Conversion to this compound
The conversion of the nitrile intermediate to the final N'-hydroxybenzimidamide product is most commonly achieved by reaction with hydroxylamine. nih.gov This step, while seemingly straightforward, is often the source of significant purification challenges.
Key Challenges:
Byproduct Formation: A common issue in the synthesis of amidoximes from nitriles and hydroxylamine is the formation of amide and other impurities. nih.govrsc.org The reaction conditions, such as temperature, pH, and solvent, must be precisely controlled to favor the desired product. The presence of unreacted starting material and byproducts complicates the purification process.
Purification of a Polar Product: this compound is a polar compound with both basic and acidic functionalities, making it prone to streaking on silica (B1680970) gel during chromatographic purification. Scaling up column chromatography is often inefficient, requiring large volumes of solvent and resulting in potential product loss. Developing a reliable crystallization procedure is highly desirable for achieving high purity on a multi-gram scale but can be a significant challenge in itself, requiring extensive screening of solvent systems.
Work-up and Isolation: The use of hydroxylamine hydrochloride necessitates the use of a base to liberate the free hydroxylamine. asianpubs.org The work-up procedure to remove inorganic salts and excess reagents can be cumbersome. Aqueous work-ups with polar products can lead to the formation of emulsions or loss of product into the aqueous phase.
The following table summarizes a comparison of potential outcomes and challenges when scaling the final synthesis step from a discovery scale to a research-quantity scale.
| Parameter | Discovery Scale (50 mg) | Lab Scale-Up (5 g) | Challenges and Considerations |
| Reactant | 2-(indolin-1-yl)benzonitrile | 2-(indolin-1-yl)benzonitrile | Ensuring purity of starting material is critical for final product quality. |
| Reagent | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride | Handling larger quantities requires appropriate safety measures. |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is cheaper and easier to remove but may require higher temperatures or longer reaction times. |
| Solvent | Ethanol (5 mL) | Ethanol (500 mL) | Increased solvent volume impacts heating/cooling efficiency and waste disposal. |
| Reaction Time | 12 hours | 24-48 hours | Slower heat and mass transfer at larger scales can prolong reaction times. Monitoring by TLC/LC-MS is crucial. |
| Typical Yield | 75% | 50-65% | Yield losses are common during scale-up due to transfer losses, less efficient mixing, and more rigorous purification. |
| Purification | Preparative TLC / Flash Chromatography | Crystallization / Flash Chromatography | Shifting from chromatography to crystallization is preferred for efficiency but requires significant development. |
| Purity (pre-purification) | ~85% (by LC-MS) | ~70% (by LC-MS) | Slower reaction and potential temperature gradients can increase byproduct formation, such as the corresponding amide. nih.gov |
| Purity (post-purification) | >98% | >98% | Achieving high purity may require multiple purification steps (e.g., chromatography followed by crystallization), impacting overall yield. |
Chemical Reactivity, Functional Group Transformations, and Derivatization of N Hydroxy 2 Indolin 1 Yl Benzimidamide
Electrophilic and Nucleophilic Reactivity of the Benzimidamide Moiety
The benzimidamide core of N'-Hydroxy-2-(indolin-1-yl)benzimidamide possesses both electrophilic and nucleophilic characteristics. The imine carbon of the amidine group is susceptible to attack by nucleophiles, although this reactivity is generally lower than that of a simple imine due to resonance delocalization. Conversely, the nitrogen atoms of the amidine can act as nucleophiles. nih.gov
Electrophilic activation of the amide nitrogen can enhance the reactivity of the carbonyl group towards nucleophiles. nih.gov While this compound is not a traditional amide, the principles of activating the C=N bond are analogous. For instance, treatment with strong acids or Lewis acids can protonate or coordinate to the nitrogen atoms, increasing the electrophilicity of the imine carbon.
The nucleophilicity of the benzimidamide nitrogen atoms is evident in reactions such as N-alkylation and N-acylation. These reactions are crucial for the synthesis of derivatives with modified physicochemical properties. The lone pair of electrons on the nitrogen atoms can attack various electrophiles, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.
Reactions Involving the N'-Hydroxyl Group: Acylation, Alkylation, and Oxidation/Reduction Chemistry
The N'-hydroxyl group is a key functional handle for the derivatization of this compound. Its reactivity allows for acylation, alkylation, and oxidation/reduction reactions, providing avenues to modulate the compound's biological activity and pharmacokinetic profile. hyphadiscovery.comnih.gov
Acylation: The hydroxyl group can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. arkat-usa.orgsemanticscholar.orgresearchgate.net This transformation converts the hydroxyl group into an ester, which can serve as a prodrug moiety or alter the compound's interaction with its biological target. The choice of acylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic groups. semanticscholar.org
Alkylation: Alkylation of the N'-hydroxyl group to form O-alkyl derivatives is another common modification. mdpi.comorganic-chemistry.org This can be achieved using alkyl halides in the presence of a base. O-alkylation can significantly impact the hydrogen-bonding capacity and lipophilicity of the molecule, which are critical parameters for drug-like properties. ionike.com
Oxidation/Reduction: The N'-hydroxyl group can undergo oxidation to form a nitrone or further to a nitroso group, although these reactions are less commonly employed in the context of derivatization for SAR studies. Conversely, reduction of the N'-hydroxyamidoxime moiety is not a typical transformation but could potentially lead to the corresponding amidine. The enzymatic N-oxidation of benzamidines to amidoximes is a known metabolic pathway. nih.gov The oxidation and reduction of nicotinamide (B372718) nucleotides by certain reagents has also been studied. organicchemistrydata.orgnih.gov
Transformations at the Indoline (B122111) Nitrogen and Aromatic Ring of the Benzimidamide Core
Modifications at the indoline nitrogen and the aromatic ring of the benzimidamide core provide further opportunities to explore the chemical space around this compound.
Aromatic Ring: The aromatic rings of both the indoline and benzimidamide moieties can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, provided the existing substituents are compatible with the reaction conditions. khanacademy.org These transformations allow for the introduction of various functional groups onto the aromatic backbone, which can modulate the electronic properties and steric bulk of the molecule. Additionally, functional groups on the aromatic rings can be further transformed. For example, a nitro group can be reduced to an amine, which can then be derivatized. researchgate.net
Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies
The synthesis of analogs and derivatives of this compound is a cornerstone of SAR studies aimed at optimizing its biological activity. nih.govresearchgate.net This involves systematic modifications of different parts of the molecule.
The indoline moiety offers several points for modification. Substituents can be introduced on the aromatic ring of the indoline or at the nitrogen atom. The nature and position of these substituents can have a profound impact on the compound's activity. For example, introducing electron-donating or electron-withdrawing groups on the aromatic ring can alter the electronic properties of the entire molecule. nih.gov
| Modification Site | Type of Modification | Potential Impact |
| Indoline Nitrogen | Alkylation, Acylation | Steric bulk, Conformation, Lipophilicity |
| Indoline Aromatic Ring | Halogenation, Nitration, Alkylation | Electronic properties, Binding interactions |
| Modification | Example Substituents | Potential Effect |
| Aromatic Substitution | -Cl, -F, -CH3, -OCH3 | Altered electronic properties, steric hindrance |
| Ring Isosteres | Replacement with other heterocycles | Modified ADME properties, target binding |
As discussed in section 3.2, the N'-hydroxyl group is a prime site for derivatization. The amidoxime (B1450833) core itself is a crucial pharmacophore in many biologically active compounds. researchgate.netresearchgate.net Its ability to act as a metal chelator and a bioisostere for carboxylic acids makes it a valuable functional group in drug design. nih.gov Derivatization of the hydroxyl group can fine-tune these properties. mdpi.com
| Derivative Type | Reagents | Functional Group Formed |
| O-Acyl | Acyl chlorides, Anhydrides | Ester |
| O-Alkyl | Alkyl halides | Ether |
| O-Aryl | Diaryliodonium salts | Aryl ether |
Article on this compound Forthcoming Pending Further Research
Detailed analysis of the chemical reactivity, functional group transformations, and stability of this compound is currently hindered by a lack of specific publicly available research data.
A comprehensive review of scientific literature and chemical databases has revealed a significant gap in detailed experimental information regarding the chemical behavior of this compound. While the constituent functional groups—N'-hydroxybenzimidamide and indoline—are well-characterized in other molecular contexts, specific data on their interplay and reactivity within this particular compound is not presently available. This prevents a thorough and scientifically rigorous discussion of its derivatization, and stability under controlled laboratory conditions as requested.
To provide an article that is both "thorough, informative, and scientifically accurate," as per the user's instructions, specific experimental findings are essential. Such data would include, but is not limited to:
Chemical Reactivity: Documented reactions of the N'-hydroxyamidoxime and indoline moieties, including conditions, reagents, and product characterization.
Functional Group Transformations: Specific examples of derivatization of the N'-hydroxy group (e.g., acylation, alkylation) and reactions involving the indoline ring (e.g., oxidation, substitution).
Stability and Degradation: Results from forced degradation studies under various stress conditions (e.g., hydrolytic, oxidative, photolytic, thermal) to identify degradation pathways and products.
Without access to such specific research findings, any attempt to generate the requested article would rely on speculation and generalization from related compounds, which would not meet the required standard of a professional and authoritative scientific document.
Further empirical research is necessary to elucidate the precise chemical properties of this compound. As new research becomes available, a detailed article on this compound can be composed.
Structure Activity Relationship Sar and Structure Interaction Profile of N Hydroxy 2 Indolin 1 Yl Benzimidamide
Rational Design Principles for Modulating Biological or Chemical Activityresearchgate.netmtak.hu
The development of N'-Hydroxy-2-(indolin-1-yl)benzimidamide and related hydroxyamidine derivatives as potent IDO1 inhibitors is rooted in structure-based drug design principles. nih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.govfrontiersin.org The rational design of inhibitors like this compound focuses on creating molecules that can effectively interact with the active site of the IDO1 enzyme, competing with the natural substrate, tryptophan. nih.gov
The core structural motifs of this compound were selected to optimize interactions within the IDO1 active site:
N'-Hydroxybenzimidamide (Hydroxyamidine) Group: This functional group is crucial for the compound's inhibitory activity. It acts as a strong heme-binding motif, directly coordinating with the ferric (Fe³⁺) ion of the heme group in the enzyme's active site. This interaction is a key determinant of the compound's potency. The N-hydroxy group, in particular, has been identified as critical for activity in various classes of bioactive compounds. nih.gov
Indolin-1-yl Group: This moiety occupies a hydrophobic pocket within the IDO1 active site. The rigidified structure of the indoline (B122111) ring, compared to more flexible substituents, can contribute to a more favorable conformational arrangement for binding, thereby enhancing potency.
Benzene (B151609) Ring: This aromatic ring serves as the central scaffold, correctly positioning the hydroxyamidine and indoline groups for optimal interaction with their respective binding sites on the enzyme.
The design process often involves iterative cycles of synthesis and testing, where modifications to different parts of the molecule are made to improve potency, selectivity, and pharmacokinetic properties. For example, structure-activity relationship (SAR) studies on similar benzamide (B126) compounds have shown that the orientation of linking groups and the presence of specific substituents can dramatically alter biological activity. nih.gov In the broader class of hydroxyamidine derivatives, the strategic replacement of other ring systems (like a furazan (B8792606) ring) with a simple carbonyl group has been shown to be a successful bioisosteric replacement, maintaining or improving activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Approachesfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For IDO1 inhibitors, QSAR models help in predicting the inhibitory potency of new, unsynthesized analogs and provide insights into the key molecular features that govern activity.
While specific QSAR studies focused exclusively on this compound are not extensively detailed in the public domain, the principles can be applied to its structural class. A typical QSAR study on a series of IDO1 inhibitors would involve:
Data Set Compilation: A series of analogs with varying substituents on the indoline and benzimidamide scaffolds would be synthesized and their IDO1 inhibitory activity (e.g., IC₅₀ values) measured.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a predictive model that correlates the descriptors with the observed biological activity. semanticscholar.orgnih.gov
For a class of compounds like this compound, QSAR models might reveal that specific descriptors are critical for high potency.
Table 1: Potential QSAR Descriptors and Their Relevance to IDO1 Inhibition
| Descriptor Type | Example Descriptor | Potential Impact on IDO1 Inhibition |
| Electronic | Partial charge on hydroxyamidine nitrogen/oxygen | Modulates the strength of the coordinating bond with the heme iron. |
| Steric | Molecular volume of indoline substituent | Determines the goodness-of-fit within the hydrophobic binding pocket. |
| Hydrophobic | Calculated logP (cLogP) | Influences both binding to the hydrophobic pocket and cell permeability. |
| Topological | Polar Surface Area (PSA) | Affects membrane permeability and overall pharmacokinetic properties. |
Studies on other enzyme inhibitors have shown that descriptors like polar surface area and the number of hydrogen bond acceptors can be negatively or positively correlated with activity, providing a guide for rational drug design. researchgate.net Such models are crucial for prioritizing the synthesis of new compounds with a higher probability of success. nih.gov
Impact of Conformational Preferences on Molecular Interactionsresearchgate.net
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its biological target. For this compound, its conformational preferences dictate how well it fits into the active site of the IDO1 enzyme.
The interaction is largely governed by the molecule adopting a low-energy conformation that is complementary to the shape of the binding site. The indoline ring is relatively rigid, which limits the number of possible conformations and can reduce the entropic penalty upon binding, potentially increasing affinity. The key rotatable bonds in the molecule are between the central benzene ring and the indoline group, and within the N'-hydroxybenzimidamide side chain.
Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization Researchresearchgate.net
In drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are metrics used to assess the quality of a compound and guide its optimization. nih.govwikipedia.org These metrics relate a compound's potency to its size and lipophilicity, respectively.
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It helps identify compounds that achieve high potency with a relatively small and efficient structure. taylorandfrancis.com
Formula: LE = (Binding Energy) / HAC
Lipophilic Efficiency (LipE or LLE): This metric assesses how effectively a compound utilizes its lipophilicity to achieve potency. It is calculated as the pIC₅₀ (or pKi) minus the logP of the compound. wikipedia.org High LipE values are desirable, as excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.govcore.ac.uk An ideal LipE for an optimized drug candidate is often considered to be greater than 5. mtak.hu
Formula: LipE = pIC₅₀ - logP
Table 2: Hypothetical Efficiency Metrics for an IDO1 Inhibitor
| Parameter | Value | Description |
| IC₅₀ | 10 nM | Concentration for 50% inhibition. |
| pIC₅₀ | 8.0 | -log(IC₅₀). |
| Heavy Atom Count (HAC) | ~21 | Estimated for this compound. |
| logP | 2.5 | A measure of lipophilicity. |
| Ligand Efficiency (LE) | ~0.52 kcal/mol/atom | Calculated as (1.37 * pIC₅₀) / HAC. nih.gov |
| Lipophilic Efficiency (LipE) | 5.5 | Calculated as pIC₅₀ - logP. |
Note: The values for IC₅₀ and logP are illustrative examples for a potent, optimized inhibitor in this class. Actual experimental values would be required for a precise calculation.
The goal during lead optimization is to increase potency without a proportional increase in size or lipophilicity, thus improving LE and LipE. core.ac.uk Analysis of these metrics for this compound and its analogs would be crucial in determining their potential for further development into clinical candidates. nih.govnih.gov
Investigation of Structural Determinants for Selective Molecular Recognition with Biological Targetsresearchgate.netmtak.hu
A key challenge in drug design is to create compounds that bind selectively to their intended target, minimizing interactions with other related proteins, which could cause side effects. For this compound, the primary target is IDO1. However, the human body has two other related enzymes that also metabolize tryptophan: Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO). researchgate.netfrontiersin.org
High selectivity for IDO1 over IDO2 and TDO is a critical attribute for a therapeutic agent. nih.gov The structural determinants for this selective recognition lie in the subtle differences in the active site architecture of these three enzymes.
Interaction with Heme: While all three enzymes are heme-dependent, the accessibility and electrostatic environment around the heme iron can differ. The specific geometry and electronic properties of the N'-hydroxybenzimidamide group in the title compound are optimized for interaction with the IDO1 heme environment.
Hydrophobic Pocket Interactions: The shape, size, and amino acid composition of the hydrophobic pockets adjacent to the active site are different between IDO1, IDO2, and TDO. The indolin-1-yl group of this compound is designed to fit snugly into a specific pocket in IDO1. This same group may fit poorly or make unfavorable steric clashes in the corresponding pockets of IDO2 or TDO, thus conferring selectivity.
Hydrogen Bonding Networks: Specific amino acid residues at the periphery of the active site can form hydrogen bonds with the inhibitor. Differences in these residues between the enzyme subtypes can be exploited to achieve selectivity.
Docking this compound into homology models or crystal structures of IDO1, IDO2, and TDO can reveal the specific interactions responsible for its binding affinity and selectivity profile. nih.gov For instance, a highly selective compound like epacadostat (B560056) is over 100-fold more selective for IDO1 than for IDO2 or TDO, a result of its structure being finely tuned to the specific contours and properties of the IDO1 active site. nih.gov
Molecular Mechanism of Action Moa Investigations and Target Engagement Studies
Identification and Validation of Potential Biological Targets Through Affinity-Based Probes or Proteomics
The principal biological targets of N'-Hydroxy-2-(indolin-1-yl)benzimidamide (M344) have been identified as histone deacetylases (HDACs), a class of enzymes crucial to the epigenetic regulation of gene expression. M344 is consistently characterized in scientific literature as a potent HDAC inhibitor. Its validation as such stems from enzymatic assays demonstrating direct inhibition of HDAC activity. While specific affinity-based probe or comprehensive proteomic screening studies to initially identify these targets are not detailed in the available literature, its consistent and potent activity against HDACs confirms them as its primary targets.
Enzymatic Inhibition or Receptor Binding Studies in Recombinant Systems
M344 has been extensively studied for its inhibitory effects on purified, recombinant human HDAC enzymes. Research confirms that it is an active inhibitor of human HDACs, with a noted selectivity for certain isoforms over others. Specifically, studies highlight a threefold preference for inhibiting HDAC6 compared to HDAC1 bpsbioscience.com. This selective inhibition is a key aspect of its biochemical profile.
Detailed determinations of the inhibition constant (Ki) or dissociation constant (Kd) for M344 are not prominently available in the reviewed scientific literature. Instead, the potency of the compound is typically characterized and reported using IC50 values, which measure the concentration required to inhibit 50% of the enzyme's activity under specific assay conditions.
The kinetic interaction of M344 with its target enzymes has been quantified through biochemical assays to determine its half-maximal inhibitory concentration (IC50). These values demonstrate its potent inhibitory activity against several HDAC isoforms.
For instance, M344 inhibits human HDAC1 with an IC50 value of approximately 46 nM bpsbioscience.comcaymanchem.com. Its activity against HDAC6 is even more potent, with a reported IC50 of around 14 nM bpsbioscience.com. A broader inhibitory activity against maize HDAC has also been noted, with an IC50 value of 100 nM caymanchem.com. These findings underscore its powerful effect on this enzyme class.
Table 1: IC50 Values of M344 Against Various HDAC Isoforms
| Enzyme Target | IC50 Value | Source |
|---|---|---|
| Human HDAC1 | ~46 nM | bpsbioscience.comcaymanchem.com |
| Human HDAC6 | ~14 nM | bpsbioscience.com |
| Maize HDAC | 100 nM | caymanchem.com |
Allosteric Modulation vs. Active Site Binding Mechanisms
While direct crystallographic or advanced spectroscopic studies detailing the precise binding mode of M344 are not widely published, its mechanism can be inferred from its chemical structure and its classification as an analogue of Trichostatin A nih.gov. Trichostatin A is a well-established HDAC inhibitor that functions by binding directly to the active site of the enzyme. Its hydroxamic acid moiety coordinates with the zinc ion that is essential for the deacetylase catalytic activity. Given that M344 is also a hydroxamate-containing compound, it is highly probable that it shares this active-site-directed binding mechanism, rather than acting as an allosteric modulator.
Cellular Permeability and Intracellular Distribution Studies in In Vitro Research Models
Specific quantitative studies on the cellular permeability of M344, such as Caco-2 or MDCK cell line assays, are not extensively documented. However, substantial indirect evidence confirms its ability to cross the cell membrane and engage with intracellular targets. The compound has been successfully utilized in numerous in vitro studies with various cancer cell lines, including pancreatic, ovarian, endometrial, and leukemia cells caymanchem.comnih.govnih.gov. In these studies, M344 elicits distinct biological responses such as cell cycle arrest and apoptosis, which are contingent upon its entry into the cell and interaction with nuclear HDAC enzymes. This demonstrated biological activity in a cellular context serves as functional proof of its cellular permeability.
Pathway Analysis and Upstream/Downstream Signaling Events in Model Biological Systems
The primary upstream effect of M344 is the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone proteins, such as Histone H3 nih.gov. This alteration in histone status modifies chromatin structure and regulates gene expression, triggering a cascade of downstream signaling events.
Studies in various cancer cell models have elucidated several key downstream effects:
Cell Cycle Arrest and Apoptosis : M344 treatment leads to cell cycle arrest, often in the G1 phase, and induces programmed cell death (apoptosis) caymanchem.comnih.govnih.gov.
Modulation of Apoptotic Proteins : In human leukemia cells, M344 has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein XIAP nih.gov.
Immune Signaling : The compound can activate the NF-κB transcription factor and modulate the expression of cytokines, causing a transient increase in IL-1 and a marked decrease in TNF-α expression in leukemia cells nih.gov. In pancreatic cancer models, M344 elevates the expression of major histocompatibility complex (MHC) class I molecules, which could enhance the visibility of cancer cells to the immune system nih.gov.
These findings illustrate that the inhibition of HDACs by M344 initiates a complex series of signaling events that ultimately impact cell survival, proliferation, and immune recognition.
Computational Chemistry and in Silico Approaches for N Hydroxy 2 Indolin 1 Yl Benzimidamide Research
Molecular Docking and Scoring Methodologies for Target Prediction and Binding Mode Elucidation
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com For N'-Hydroxy-2-(indolin-1-yl)benzimidamide, docking simulations can be employed to screen libraries of biological targets, such as enzymes or receptors, to identify potential protein partners. This process, often referred to as reverse docking, helps in hypothesizing the compound's mechanism of action.
The process involves preparing a 3D structure of this compound and docking it into the binding sites of various crystallized proteins. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values suggest a more favorable interaction. researchgate.net
Once potential targets are identified, docking is used for a more detailed elucidation of the binding mode. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov For instance, the N'-hydroxyamidine group could act as a key hydrogen bond donor and acceptor, while the indoline (B122111) and benzimidazole (B57391) moieties could engage in hydrophobic and aromatic interactions.
Illustrative Data: The following table presents hypothetical docking results for this compound against a panel of selected protein targets. The data is for illustrative purposes to show what a typical output of such a study would look like.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Protein Kinase A (1ATP) | -8.5 | Lys72, Glu170 | Hydrogen Bond |
| Cyclooxygenase-2 (5IKR) | -9.2 | Arg120, Tyr355 | Hydrogen Bond, π-π Stacking |
| Carbonic Anhydrase II (2CBA) | -7.9 | His94, Thr199 | Hydrogen Bond, Hydrophobic |
| DNA Gyrase B (1KZN) | -9.5 | Asp73, Asn46 | Hydrogen Bond, Metal Coordination |
Molecular Dynamics Simulations to Explore Ligand-Target Conformational Landscapes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov An MD simulation for the this compound-protein complex would involve simulating the motion of atoms and molecules for a specific period (nanoseconds to microseconds) to understand the stability of the binding pose and the conformational changes in both the ligand and the protein.
These simulations provide valuable information on the flexibility of the ligand within the binding pocket and the stability of key interactions predicted by docking. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. Furthermore, MD simulations can help identify the most populated conformational states of the ligand-target system, providing a more accurate representation of the binding landscape.
Illustrative Data: The table below shows a hypothetical summary of results from a 100-nanosecond MD simulation study.
| Simulation Parameter | Value (Hypothetical) | Interpretation |
| System | Compound-Protein Kinase A Complex | The system under study. |
| Simulation Time | 100 ns | Duration of the simulation. |
| Average RMSD (Protein Backbone) | 1.5 Å | Indicates stable protein structure. |
| Average RMSD (Ligand) | 0.8 Å | Indicates the ligand remains stably bound in the active site. |
| Key Interaction Occupancy | H-bond with Lys72: 95% | The hydrogen bond is stable and present for most of the simulation. |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical (QC) calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govresearchgate.net For this compound, these calculations can provide deep insights into its intrinsic chemical nature.
QC methods can be used to determine the optimized 3D geometry of the molecule and to calculate its electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net Furthermore, QC calculations can predict various properties such as the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov Spectroscopic properties like IR and NMR spectra can also be computationally predicted to aid in the structural characterization of the synthesized compound. nih.gov
Illustrative Data: This table provides a hypothetical summary of quantum chemical properties calculated for this compound.
| Calculated Property | Value (Hypothetical) | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.4 eV | Indicates high chemical stability. |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity. |
| Method/Basis Set | DFT/B3LYP/6-31G* | The computational method used for the calculation. |
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule's biological activity. dovepress.com A pharmacophore model for this compound can be developed based on its structure and its interactions with a putative target. researchgate.net
This model serves as a 3D query for virtual screening of large chemical databases to identify other molecules that possess the same essential features. nih.gov This process can lead to the discovery of novel analogs with potentially similar or improved activity. The identified "hits" from the virtual screen can then be subjected to further computational analysis, like molecular docking, to prioritize them for synthesis and experimental testing. researchgate.net This approach is a time and cost-effective strategy for scaffold hopping and discovering new lead compounds. dovepress.com
Illustrative Data: A hypothetical pharmacophore model for this compound might include the features listed in the table below.
| Pharmacophore Feature | Location on Molecule (Hypothetical) |
| Hydrogen Bond Donor (HBD) | N'-Hydroxy group |
| Hydrogen Bond Acceptor (HBA) | N'-Hydroxy oxygen, Benzimidazole nitrogen |
| Aromatic Ring (AR) | Benzene (B151609) ring of benzimidazole |
| Hydrophobic Group (HY) | Indoline ring system |
In Silico Prediction of ADME-Related Properties for Research Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in early-stage research to assess the drug-likeness of a compound. researchgate.net Various computational models can predict key ADME parameters for this compound, helping to identify potential liabilities before significant resources are invested in synthesis and testing. nih.gov
These predictions can estimate properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms. nih.govjaptronline.com For instance, predicting the sites of metabolism on the molecule can guide chemical modifications to improve its metabolic stability. nih.gov Optimizing these properties is essential for developing a compound with a favorable pharmacokinetic profile. researchgate.net
Illustrative Data: The following table shows hypothetical in silico ADME predictions for this compound.
| ADME Property | Predicted Value (Hypothetical) | Interpretation |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |
| Caco-2 Permeability | High | Likely to have good intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 violations | Good drug-like properties. |
Advanced Analytical and Spectroscopic Characterization Techniques in N Hydroxy 2 Indolin 1 Yl Benzimidamide Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification in Research Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the initial stages of characterizing a newly synthesized compound like N'-Hydroxy-2-(indolin-1-yl)benzimidamide. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental composition and, consequently, its molecular formula. researchgate.netmdpi.com
For this compound, with a molecular formula of C₁₅H₁₅N₃O, the expected exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretical mass to confirm the elemental composition.
In research studies, HRMS is also pivotal for metabolite identification. nih.govresearchgate.netekb.eg When the compound is incubated with liver microsomes or in other biological systems, researchers use LC-HRMS to detect and identify metabolic products. mdpi.comresearchgate.net Common metabolic transformations include hydroxylation, oxidation, or conjugation with moieties like glucuronic acid. By comparing the HRMS data of the parent compound with its metabolites, the exact mass shift allows for the confident identification of the metabolic modification.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Chemical Formula of Fragment |
|---|---|---|
| 254.1288 | [M+H]⁺ | C₁₅H₁₆N₃O⁺ |
| 237.1237 | [M+H - OH]⁺ | C₁₅H₁₄N₃⁺ |
| 133.0553 | [Indolinyl-benzenamine moiety]⁺ | C₈H₉N₂⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.govresearchgate.net Through a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, NMR provides detailed information about the chemical environment of each atom, the connectivity between atoms, and the through-space proximity of nuclei, ultimately allowing for the complete assembly of the molecular structure. nih.govrsc.org
For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the indoline (B122111) ring would be found in the upfield region (~3.0-4.5 ppm). The protons on the nitrogen and oxygen atoms (N-H and O-H) would likely appear as broad singlets that are exchangeable with D₂O.
¹³C NMR spectroscopy complements the proton data by providing the number of chemically distinct carbon atoms. researchgate.netnp-mrd.org 2D NMR experiments are then used to connect the pieces. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, helping to map out the spin systems within the indoline and aromatic rings. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the indoline ring to the benzimidamide core. bmrb.iorsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CHs | 6.7 - 7.8 | 110 - 135 |
| Indoline CH₂ (adjacent to N) | ~4.1 | ~50 |
| Indoline CH₂ | ~3.2 | ~28 |
| C=N (imidamide) | - | ~155 |
| Quaternary Aromatic Cs | - | 120 - 150 |
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Co-crystals
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all non-hydrogen atoms can be determined.
For this compound, a crystal structure would provide definitive proof of its constitution and stereochemistry. researchgate.net It would yield highly accurate measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonds involving the N'-hydroxy and imidamide groups, which dictate how the molecules pack together in the crystal lattice.
In a drug discovery context, co-crystallizing the compound with its biological target (e.g., an enzyme) is a powerful extension of this technique. The resulting co-crystal structure can illuminate the precise binding mode of the inhibitor, showing the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are critical for its activity.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~98.5 |
Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are essential for separating components of a mixture and are routinely used to assess the purity of research samples and to quantify the amount of a compound present. nih.gov
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.net A typical setup would involve a reversed-phase C18 column, where the compound is eluted using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to ensure good peak shape. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs light. The purity of a sample is determined by the percentage of the total peak area that is attributable to the main compound peak.
Gas Chromatography (GC) is generally less suitable for this compound due to its relatively high molecular weight, polarity, and potential for thermal degradation at the high temperatures required for volatilization. However, analysis by GC could be possible following a derivatization step to convert the polar N-H and O-H groups into less polar, more volatile moieties (e.g., silyl (B83357) ethers).
Table 4: Example HPLC Method and Purity Data for this compound
| Parameter | Value / Result |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 20% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
UV-Vis and Infrared Spectroscopy for Electronic Transitions and Functional Group Identification in Research Contexts
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are two fundamental spectroscopic techniques that provide information about a molecule's electronic structure and functional groups, respectively.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the presence of aromatic rings and conjugated systems results in characteristic absorption bands (λmax), typically in the 200-400 nm range. This technique is often used in conjunction with HPLC for quantitative analysis, as the absorbance is directly proportional to the concentration (Beer-Lambert Law).
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. vscht.czpressbooks.pub Each type of bond and functional group vibrates at a characteristic frequency, making the IR spectrum a molecular "fingerprint." libretexts.orglibretexts.org For this compound, IR spectroscopy would be used to confirm the presence of key functional groups: a broad O-H stretch from the hydroxyl group, an N-H stretch from the amine/amide groups, C=N stretching from the imidamide, and characteristic peaks for aromatic C-H and C=C bonds. iosrjournals.orgnih.gov
Table 5: Predicted IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | O-H stretch (hydroxy) | 3200 - 3400 (broad) |
| IR | N-H stretch (indoline/imidamide) | 3100 - 3300 |
| IR | Aromatic C-H stretch | 3000 - 3100 |
| IR | Aliphatic C-H stretch | 2850 - 2960 |
| IR | C=N stretch (imidamide) | 1640 - 1670 |
| IR | Aromatic C=C stretch | 1450 - 1600 |
Pre Clinical Research on N Hydroxy 2 Indolin 1 Yl Benzimidamide in Biological Model Systems
In Vitro Cell-Based Assays for Mechanistic Investigations (e.g., pathway modulation, cellular target engagement)
The mechanism of action and cellular target engagement of Navoximod have been extensively characterized through a variety of in vitro cell-based assays. These studies confirm its function as a potent inhibitor of the IDO1 pathway.
Navoximod directly inhibits the enzymatic activity of IDO1 in a concentration-dependent manner. medchemexpress.com In cellular assays, it effectively blocks the conversion of tryptophan to kynurenine (B1673888) with a reported half-maximal effective concentration (EC50) of approximately 75 nM. selleckchem.com The inhibitory constant (Ki) against the purified enzyme has been measured to be as low as 7 nM. selleckchem.com
The primary consequence of IDO1 inhibition is the restoration of immune cell function, particularly T-lymphocytes, which are suppressed by the IDO1 pathway. In co-culture systems involving IDO1-expressing tumor cells and immune cells, Navoximod has been shown to reverse the inhibition of T-cell proliferation. medchemexpress.com It potently blocks IDO-induced T-cell suppression and restores robust T-cell responses with a half-maximal effective dose (ED50) in the range of 80 to 120 nM. selleckchem.com Furthermore, Navoximod treatment can enhance the cytotoxic activity of immune cells against cancer cells in vitro. selleckchem.com
The mechanism underlying these effects is the direct inhibition of IDO1, which prevents tryptophan depletion and the production of immunosuppressive kynurenine. nih.govcancer.gov By blocking the enzyme, Navoximod restores local tryptophan levels, thereby supporting the proliferation and activation of critical immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, while reducing the prevalence of tumor-associated regulatory T-cells (Tregs). nih.govcancer.gov
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Enzymatic Inhibition (Ki) | 7 nM | Purified IDO1 Enzyme | selleckchem.com |
| Cellular IDO1 Inhibition (EC50) | 75 nM | Cell-based IDO activity assay | selleckchem.com |
| T-Cell Response Restoration (ED50) | 80 nM | IDO-induced T-cell suppression assay | selleckchem.com |
| Antigen-Specific T-Cell Restoration (ED50) | 120 nM | IDO-expressing mouse DC co-culture | selleckchem.com |
Use of N'-Hydroxy-2-(indolin-1-yl)benzimidamide as a Chemical Probe in Biological Research
As a potent and highly selective small molecule inhibitor, Navoximod serves as a valuable chemical probe for interrogating the biological functions of the IDO1 pathway. Its utility in biological research stems from its ability to specifically modulate the activity of the IDO1 enzyme, allowing researchers to dissect the downstream consequences of this inhibition in various experimental systems.
In cancer immunology research, Navoximod is used to study how the IDO1 pathway contributes to tumor immune evasion. By treating cells or animal models with Navoximod, investigators can explore the impact of IDO1 blockade on the tumor microenvironment, including changes in immune cell infiltration, activation status, and cytokine profiles. medchemexpress.comselleckchem.com These studies have been instrumental in validating IDO1 as a therapeutic target for immunotherapy. nih.gov Its use in preclinical models has helped to elucidate the potential for combining IDO1 inhibition with other immunotherapies, such as checkpoint inhibitors. nih.gov
In Vivo Studies in Relevant Animal Models for Mechanistic Insights (e.g., target occupancy, biomarker modulation, excluding efficacy/toxicity outcomes)
In vivo studies in animal models have been crucial for understanding the pharmacological properties of Navoximod and for confirming that its mechanism of action observed in vitro translates to a physiological setting.
Proof-of-concept for in vivo target engagement has been demonstrated by measuring the levels of tryptophan and its catabolite, kynurenine, in plasma and tissues following administration of Navoximod. Kynurenine serves as a key pharmacodynamic biomarker for IDO1 activity. In mice, a single oral administration of Navoximod was shown to significantly reduce the concentration of kynurenine in both plasma and tissues by approximately 50%. medchemexpress.com This systemic reduction in the primary metabolite of the IDO1 pathway provides direct evidence that Navoximod reaches its target enzyme and effectively inhibits its function in a living organism. medchemexpress.com
Pharmacokinetic (PK) studies in research animals have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Navoximod. These studies have shown that the compound possesses favorable properties for a research tool and potential therapeutic agent.
Navoximod is reported to be orally bioavailable, with an oral bioavailability (F) greater than 70% in mice, indicating efficient absorption from the gastrointestinal tract. medchemexpress.com Distribution studies have shown that Navoximod can effectively penetrate tissues, including challenging environments such as the brain. Research in murine models has confirmed that the compound effectively crosses the blood-brain barrier. selleckchem.com This characteristic is particularly relevant for studying the role of the IDO1 pathway in central nervous system disorders or brain malignancies. selleckchem.com
| PK Parameter | Species | Value | Reference |
|---|---|---|---|
| Oral Bioavailability (F) | Mouse | >70% | medchemexpress.com |
| Blood-Brain Barrier Penetration | Mouse | Yes | selleckchem.com |
Applications in Drug Discovery Tool Development and Lead Optimization Research (Focus on research methodology and chemical biology probes)
Navoximod itself is a product of drug discovery and lead optimization efforts and represents one of the first-in-class IDO1 inhibitors to advance into clinical investigation. nih.gov The development of Navoximod and other hydroxyamidine-based compounds has provided a critical methodological framework for discovering and refining new inhibitors of this pathway. nih.govnih.gov
Emerging Research Areas and Future Perspectives for N Hydroxy 2 Indolin 1 Yl Benzimidamide
Exploration of Novel Therapeutic Research Targets (e.g., specific enzymatic pathways, protein-protein interactions)
The unique structural features of N'-Hydroxy-2-(indolin-1-yl)benzimidamide make it an intriguing candidate for exploring novel therapeutic targets. The presence of the N'-hydroxy group is of particular interest, as similar functionalities are found in other bioactive molecules with roles in enzymatic inhibition. nih.gov For instance, N-hydroxy-substituted pyrrolidinones have demonstrated a range of neuropharmacological properties. nih.gov
Current research is geared towards identifying specific enzymatic pathways where this compound could act as a modulator. A primary area of investigation is its potential to inhibit metalloenzymes, where the hydroxylamine (B1172632) moiety can chelate the catalytic metal ion, a mechanism observed in inhibitors of matrix metalloproteases (MMPs). nih.gov Another avenue of exploration is the compound's ability to interfere with protein-protein interactions (PPIs). nih.gov PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. rsc.org The development of small molecules that can disrupt or stabilize these interactions is a significant goal in drug discovery. nih.govresearchgate.net The benzimidamide scaffold, combined with the indoline (B122111) and N'-hydroxy groups, provides a three-dimensional structure that could potentially fit into the binding pockets at protein-protein interfaces, thereby modulating their activity.
Future research will likely involve high-throughput screening of this compound against diverse panels of enzymes and PPIs implicated in diseases such as cancer and inflammatory disorders.
Table 1: Potential Therapeutic Research Targets for this compound
| Target Class | Specific Example(s) | Rationale for Investigation |
| Enzymatic Pathways | Matrix Metalloproteases (MMPs) | The N'-hydroxy group can act as a zinc-binding group, a known mechanism for MMP inhibition. nih.gov |
| Lactate Dehydrogenase (LDH) | N-hydroxyindole-based compounds have shown inhibitory activity against LDH. nih.gov | |
| Protein-Protein Interactions | XIAP BIR3 domain | Benzamide (B126) derivatives have been explored as covalent inhibitors of this anti-apoptotic protein. nih.gov |
| p53-MDM2 Interaction | A key PPI in cancer, representing a target for small molecule inhibitors. researchgate.net |
Integration with Advanced Delivery Systems for Research Probes (e.g., nanocarriers for targeted delivery in in vitro or animal models)
To enhance the utility of this compound as a research probe, its integration with advanced delivery systems is being explored. nih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and nanogels, offer a promising approach to improve the compound's solubility, stability, and targeted delivery to specific cells or tissues in preclinical research models. nih.govdovepress.com This is particularly important for overcoming biological barriers and achieving sufficient concentrations at the site of action. nih.gov
The surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on the surface of target cells, thereby enabling active targeting. nih.gov This strategy can enhance the specificity of the research probe, allowing for more precise investigation of biological pathways in complex systems. dovepress.com For instance, encapsulating this compound within a nanocarrier targeted to a specific tumor marker could facilitate the study of its effects on cancer cells in vivo, while minimizing off-target effects. nih.gov
Table 2: Advanced Delivery Systems for this compound as a Research Probe
| Delivery System | Key Features | Potential Research Application |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. dovepress.com | Systemic delivery in animal models to study biodistribution and efficacy. |
| Polymeric Micelles | Self-assembling, tunable drug release profiles. nih.gov | Controlled release studies to investigate the temporal effects of the compound. |
| Nanogels | High water content, biocompatible, stimuli-responsive. nih.gov | Targeted delivery to specific microenvironments, such as inflamed tissues. |
Development of Optically Active or Photo-Switchable this compound Derivatives for Chemical Biology
The development of derivatives of this compound with specific physicochemical properties is a key area of future research. Creating optically active (chiral) versions of the molecule is of significant interest, as stereochemistry often plays a crucial role in biological activity. nih.gov The separation of enantiomers and the evaluation of their individual interactions with biological targets can provide valuable insights into the mechanism of action.
Furthermore, the introduction of photo-switchable moieties into the benzimidamide scaffold could lead to the development of powerful chemical biology tools. These photo-switchable derivatives could be activated or deactivated with light of specific wavelengths, allowing for precise spatial and temporal control over their biological activity. This approach would enable researchers to study cellular processes with a high degree of precision.
Opportunities for Collaborative Research and Interdisciplinary Approaches in Chemical Biology and Material Science
The exploration of this compound and its derivatives presents numerous opportunities for collaboration between different scientific disciplines. Chemical biologists can focus on synthesizing novel derivatives and evaluating their biological activities, while material scientists can contribute their expertise in the design and fabrication of advanced delivery systems. nih.gov
For example, a collaborative project could involve the design of a "smart" nanocarrier that releases its this compound cargo in response to a specific biological stimulus, such as a change in pH or the presence of a particular enzyme. Such interdisciplinary approaches are essential for translating the potential of this compound from a laboratory curiosity to a valuable research tool.
Unaddressed Research Questions and Challenges in the Field of Hydroxylated Benzimidamide Chemistry and Biology
Despite the promising outlook, several research questions and challenges remain in the field of hydroxylated benzimidamide chemistry and biology. A primary challenge is the synthesis of these compounds with high efficiency and stereoselectivity. mdpi.com The development of robust synthetic methodologies is crucial for generating a diverse library of derivatives for biological screening.
Another significant challenge is the elucidation of the precise mechanism of action for these compounds. While there are hypotheses based on their structural similarity to other known bioactive molecules, detailed mechanistic studies are needed to confirm their molecular targets and downstream effects. Furthermore, the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and its derivatives are largely unknown and will need to be thoroughly investigated. mdpi.com
Addressing these challenges will require a concerted effort from the scientific community and will pave the way for a deeper understanding of the biological potential of this intriguing class of molecules. mdpi.com
Q & A
Q. What computational methods predict the stability of this compound under physiological conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to estimate hydrolysis rates in aqueous buffers (pH 7.4). Simulate metabolic pathways using Schrödinger’s QikProp, focusing on cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
